molecular formula C11H10N4O B12564234 6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one CAS No. 182956-26-9

6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one

Cat. No.: B12564234
CAS No.: 182956-26-9
M. Wt: 214.22 g/mol
InChI Key: AXBBDQHZEDWWFZ-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one is a heterocyclic compound that belongs to the triazinoquinazoline family

Preparation Methods

The synthesis of 6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one typically involves the reaction of 6-R1-3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with carbonyl compounds and their derivatives . This process proceeds through the formation of hydrazones, which then undergo cyclization to form the triazinoquinazoline intermediates. Further intramolecular recyclization results in the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, carbonyl compounds, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological effects such as apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one include other triazinoquinazolines and triazolothiadiazines . These compounds share structural similarities but may differ in their biological activities and applications. For example, triazolothiadiazines are known for their diverse pharmacological activities, including anticancer and antimicrobial properties .

By comparing these compounds, researchers can identify unique features and potential advantages of this compound, such as its specific binding affinities or reaction profiles.

Properties

CAS No.

182956-26-9

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

6-methyl-2,3-dihydro-[1,2,4]triazino[4,3-c]quinazolin-4-one

InChI

InChI=1S/C11H10N4O/c1-7-13-9-5-3-2-4-8(9)11-14-12-6-10(16)15(7)11/h2-5,12H,6H2,1H3

InChI Key

AXBBDQHZEDWWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=NNCC(=O)N13

Origin of Product

United States

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